molecular formula C23H17BrF2N2O B10921590 4-bromo-3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole

4-bromo-3,5-bis(4-fluorophenyl)-1-(4-methoxybenzyl)-1H-pyrazole

Cat. No.: B10921590
M. Wt: 455.3 g/mol
InChI Key: RFXLPYWFKNPPHU-UHFFFAOYSA-N
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Description

4-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of bromine, fluorine, and phenyl groups, which contribute to its unique chemical properties. It is used in various fields of scientific research, including chemistry, biology, and medicine, due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a hydrazine derivative with a diketone to form the pyrazole ring.

    Introduction of bromine and fluorine groups: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents such as bromine and fluorine gas or their derivatives.

    Etherification: The final step involves the formation of the ether linkage by reacting the phenol derivative with an alkylating agent such as methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

4-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-difluoroanisole: Similar in structure but lacks the pyrazole ring.

    3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole: Similar pyrazole structure but different substituents.

Uniqueness

4-{[4-BROMO-3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to the combination of bromine, fluorine, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H17BrF2N2O

Molecular Weight

455.3 g/mol

IUPAC Name

4-bromo-3,5-bis(4-fluorophenyl)-1-[(4-methoxyphenyl)methyl]pyrazole

InChI

InChI=1S/C23H17BrF2N2O/c1-29-20-12-2-15(3-13-20)14-28-23(17-6-10-19(26)11-7-17)21(24)22(27-28)16-4-8-18(25)9-5-16/h2-13H,14H2,1H3

InChI Key

RFXLPYWFKNPPHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)C4=CC=C(C=C4)F

Origin of Product

United States

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